

Isoconazole nitrate purity assessment methods

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Compound Focus: Isoconazole Nitrate

CAS No.: 24168-96-5

Cat. No.: S530887

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Purity Assessment Methods and Specifications

The table below summarizes the key analytical techniques and acceptance criteria for assessing **Isoconazole nitrate** purity as found in the search results.

Method	Key Parameters / Purity Criteria	Application / Purpose
High-Performance Liquid Chromatography (HPLC) [1] [2] Linearity: $R^2 = 0.9998$ ($y = 37,129x - 95,901$) Accuracy: 99.24% - 101.19% recovery Precision: RSD < 2% Sensitivity: LOD = 1.30 $\mu\text{g/mL}$; LOQ = 3.95 $\mu\text{g/mL}$ [1] [2] Quantification, purity analysis, and stability-indicating assays [1] [3]. Non-aqueous Titration [4] Purity $\geq 98.0\%$ [4] Purity assessment. Melting Point [4] [5] [6] 183 °C (with decomposition) [4] [7] 178-182 °C [5] 182-184 °C [6] Identity and purity confirmation. Fourier-Transform Infrared (FT-IR) [8] Comparison with theoretical spectra (CAM-B3LYP functional) [8] Structural verification and identity confirmation. Proton Nuclear Magnetic Resonance (^1H NMR) [8] Comparison with theoretical spectra (B3LYP functional) [8] Structural verification and identity confirmation.		

Detailed Experimental Protocols

HPLC Method for Quantification and Purity Analysis

This validated method is suitable for routine analysis and stability-indicating studies [1] [3] [2].

- **Objective:** To accurately quantify **Isoconazole nitrate** and assess its purity.
- **Procedure:**
 - **Chromatographic Conditions:** Utilize a validated HPLC system. The specific column and mobile phase are detailed in the research [1] [2].
 - **Standard Solution:** Prepare a series of standard solutions within a suitable concentration range.
 - **Calibration Curve:** Plot the peak area against concentration. The method demonstrates excellent linearity with the equation: $y = 37,129x - 95,901$ ($R^2 = 0.9998$) [1] [2].
 - **Validation:**
 - **Accuracy:** Perform recovery tests (acceptable range: 98-102%) [1] [2].
 - **Precision:** Ensure Relative Standard Deviation (RSD%) is below 2% [1] [2].
 - **Specificity:** Verify that the Isoconazole peak is well-resolved with no interference [1] [2].
- **Troubleshooting:**
 - **Poor Peak Shape:** Optimize mobile phase composition, pH, and column temperature.
 - **Retention Time Shift:** Equilibrate the column thoroughly and ensure mobile phase consistency.

Phase Solubility Study for Complexation Efficiency

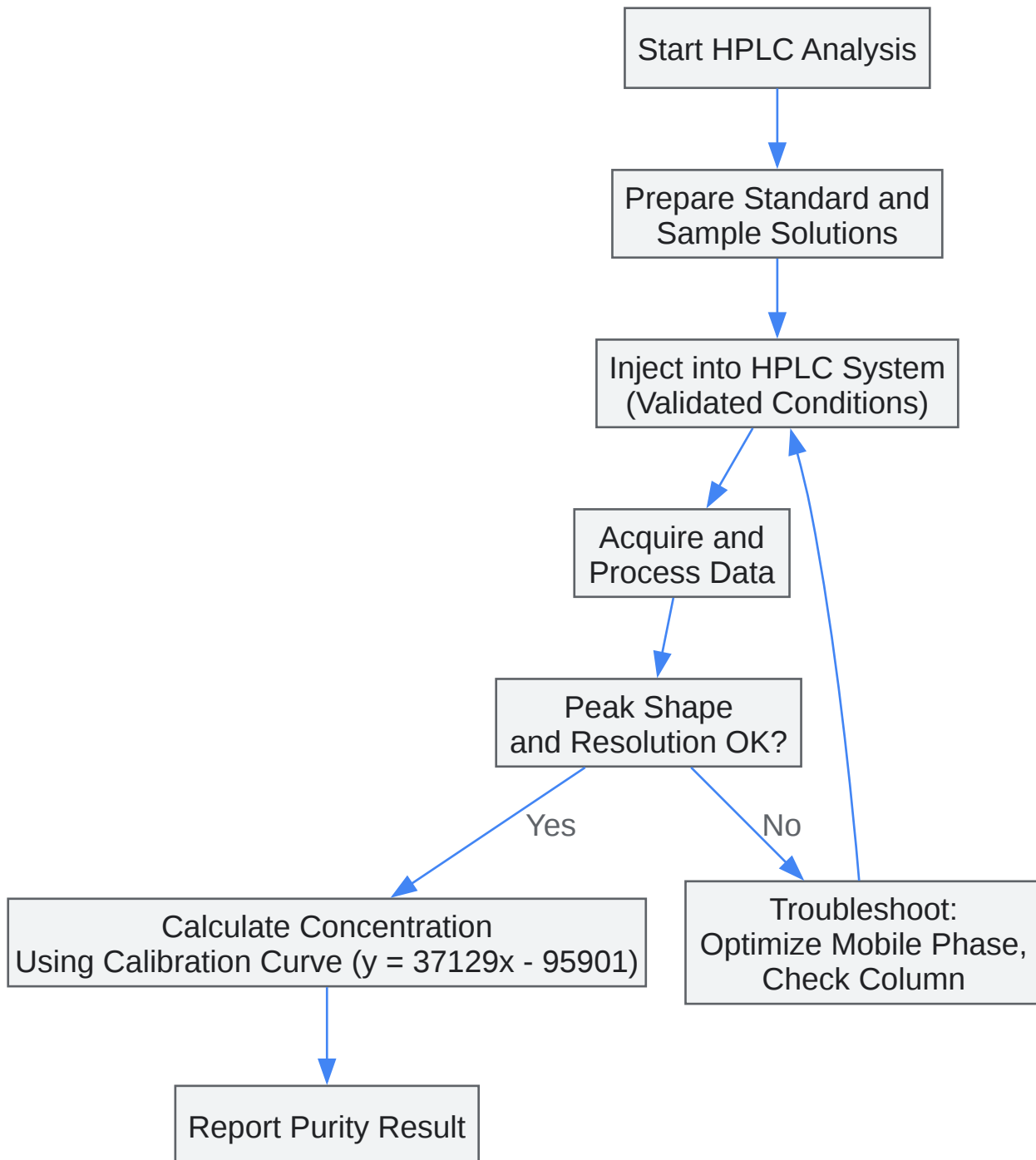
This protocol determines the stability constant and molar ratio of an inclusion complex, useful for bioavailability enhancement studies [1] [2].

- **Objective:** To determine the apparent stability constant (K_s) and molar ratio of **Isoconazole nitrate** with Methyl- β -cyclodextrin (M- β -CD).
- **Procedure:**
 - **Sample Preparation:**
 - Prepare aqueous solutions of M- β -CD at various concentrations (e.g., 0-20 mM).
 - Add an excess amount of **Isoconazole nitrate** to each vial.
 - **Equilibration:** Shake the vials protected from light at 25°C for at least 24 hours until equilibrium is reached.
 - **Analysis:** Filter the samples and analyze the drug concentration in the supernatant using the validated HPLC method.
 - **Data Analysis:**
 - Plot the concentration of dissolved drug (Y-axis) against the concentration of M- β -CD (X-axis). An AL-type diagram indicates the formation of soluble complexes [1] [2].

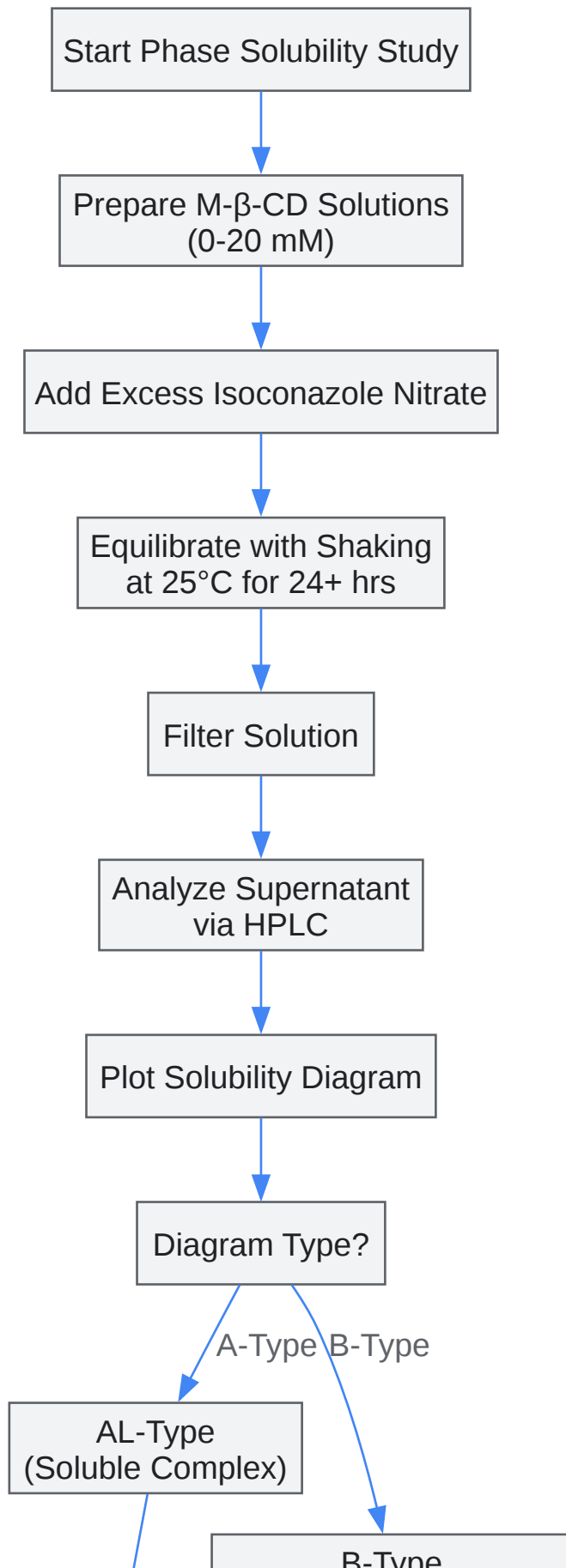
- For a 1:1 molar ratio, calculate the stability constant using the **Higuchi-Connors equation**: $K_s = \text{slope} / [\text{intercept}(1 - \text{slope})]$. A reported K_s value is **2711 M⁻¹** [1] [2].
- **Troubleshooting**:
 - **Failure to Reach Equilibrium**: Ensure sufficient equilibration time and constant agitation.
 - **Precipitation**: This may indicate a B-type phase diagram; consider using more soluble cyclodextrin derivatives [1] [2].

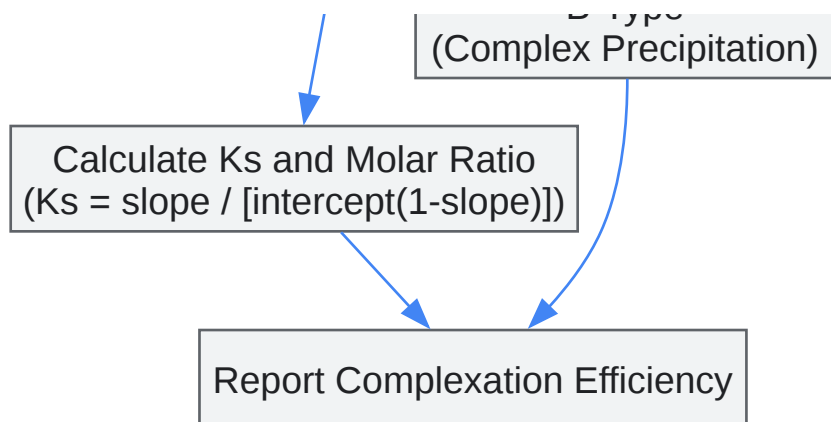
Workflow and Application Diagrams

To help visualize the experimental setup and decision process, here are two key workflows.



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Frequently Asked Questions (FAQs)

- **Q1: What is the typical purity standard for Isoconazole nitrate raw material?**
 - **A:** Commercial suppliers typically specify a purity of $\geq 98.0\%$ when determined by HPLC or non-aqueous titration [4] [5] [6].
- **Q2: How can I confirm the identity and crystalline state of the compound?**
 - **A:** Melting point determination (around 183°C with decomposition) is a primary test [4] [7]. For more detailed structural analysis, FT-IR and $^1\text{H-NMR}$ spectroscopy are recommended, with computational methods (DFT with CAM-B3LYP/B3LYP functionals) available for spectral verification [8].
- **Q3: Why is my Isoconazole nitrate solubility low, and how can I improve it?**
 - **A:** **Isoconazole nitrate** is a BCS Class II drug with inherently poor aqueous solubility (~ 0.51 mg/mL) [1] [2]. A proven strategy is forming inclusion complexes with Methyl- β -cyclodextrin (M- β -CD), which can increase solubility approximately **seven-fold** using the spray-drying method [1] [2].
- **Q4: My HPLC analysis shows impurities. What should I do?**
 - **A:** First, ensure your HPLC method is stability-indicating. Check the system suitability parameters (precision, resolution). If new peaks are observed in stability samples, the method should be able to separate them from the main peak, indicating degradation [3].

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To cite this document: Smolecule. [Isoconazole nitrate purity assessment methods]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b530887#isoconazole-nitrate-purity-assessment-methods>]

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